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Compound of Interest

Compound Name: 1-Chloroazulene

Cat. No.: B15483606

In-Depth Technical Guide: 1-Chloroazulene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties of 1-Chloroazulene. Due to the limited availability of specific experimental data for
this compound, this guide also incorporates theoretical predictions and extrapolations from
related azulene derivatives to offer a complete profile.

Physical and Chemical Properties

1-Chloroazulene is an aromatic hydrocarbon with a distinctive blue or violet color, a
characteristic feature of azulene derivatives. The introduction of a chlorine atom at the 1-
position is expected to influence its physical and chemical properties compared to the parent
azulene molecule.

Table 1: Physical and Chemical Properties of 1-Chloroazulene
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Property Value Source/Comment
Molecular Formula C10H7CI [1112]
Molecular Weight 162.61 g/mol [1]
CAS Number 23306-02-7 [1]
Expected to be a blue or violet Based on the properties of
Appearance .
solid other azulenes.
] ] ) Likely a solid at room
Melting Point Data not available
temperature.
N ) ) Expected to be higher than
Boiling Point Data not available
azulene (99 °C).
Expected to be soluble in
nonpolar organic solvents like
Solubility Data not available hexane, benzene, and

chloroform, and sparingly

soluble in polar solvents.

Dipole Moment

Data not available

The parent azulene has a
significant dipole moment
(1.08 D). The chloro

substituent is expected to

modify this value.

Spectroscopic Data

Detailed experimental spectra for 1-Chloroazulene are not readily available in the public
domain. However, based on the known spectroscopic properties of azulene and its derivatives,
the following characteristics can be anticipated.

Table 2: Expected Spectroscopic Data for 1-Chloroazulene
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Technique

Expected Features

UV-Vis Spectroscopy

Multiple absorption bands in the visible and UV
regions, contributing to its characteristic color.
The SO - S1 transition is expected in the long-
wavelength visible region, while more intense
S0 - S2 and other transitions will be in the UV
region. The chloro substituent may cause a
slight bathochromic or hypsochromic shift

compared to azulene.

1H NMR Spectroscopy

A complex pattern of signals in the aromatic
region (typically 7.0-9.0 ppm). The protons on
the seven-membered ring will be at a lower field
than those on the five-membered ring. The
introduction of the chlorine atom at the 1-
position will deshield adjacent protons (H2 and
H8).

13C NMR Spectroscopy

Ten distinct signals for the ten carbon atoms.
The carbon atom bearing the chlorine (C-1) will
be significantly shifted downfield. The chemical
shifts of other carbons will also be affected by
the inductive and resonance effects of the

chlorine atom.

Infrared (IR) Spectroscopy

Characteristic C-H stretching vibrations for the
aromatic ring (around 3000-3100 cm™1), C=C
stretching vibrations (around 1400-1600 cm~1),
and C-H out-of-plane bending vibrations. A
characteristic C-Cl stretching vibration is
expected in the fingerprint region (typically 600-
800 cm™1),

Synthesis and Reactivity
Synthesis
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A specific, detailed experimental protocol for the synthesis of 1-Chloroazulene is not widely
published. However, a general approach would involve the direct halogenation of azulene. Due
to the high reactivity of the azulene nucleus, mild chlorinating agents are preferred to avoid
polysubstitution and decomposition.

Azulene
Mild Chlorinating
Agent (e.g., NCS)
Inert Solvent
(e.g., CClas, CH2CI2)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-Chloroazulene.

General Experimental Protocol (Hypothetical):

» Dissolution: Dissolve azulene in an inert, dry solvent such as carbon tetrachloride or
dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

e Reagent Addition: Slowly add a solution of a mild chlorinating agent, such as N-
chlorosuccinimide (NCS), to the azulene solution at a controlled temperature (e.g., 0 °C to
room temperature).

e Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography
(TLC) or gas chromatography (GC).

o Work-up: Once the reaction is complete, quench the reaction mixture, wash with water and
brine, and dry the organic layer over an anhydrous drying agent (e.g., MgSOa or NazS0a).
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 Purification: Remove the solvent under reduced pressure and purify the crude product by
column chromatography on silica gel or alumina, eluting with a nonpolar solvent system
(e.g., hexane or a hexane/ethyl acetate mixture).

o Characterization: Characterize the purified 1-Chloroazulene using spectroscopic methods
(NMR, IR, UV-Vis) and mass spectrometry.

Reactivity

The reactivity of 1-Chloroazulene is governed by the electronic properties of the azulene core,
which is a non-alternant aromatic hydrocarbon with a significant dipole moment. The five-
membered ring is electron-rich, while the seven-membered ring is electron-deficient. The
chlorine atom at the 1-position will further influence this reactivity.

Caption: Resonance and reactivity influences in 1-Chloroazulene.

o Electrophilic Substitution: The electron-rich five-membered ring is susceptible to electrophilic
attack. The chlorine atom is an ortho-, para-directing deactivator in benzene systems. In 1-
Chloroazulene, it is expected to direct incoming electrophiles primarily to the 3-position.

» Nucleophilic Substitution: The carbon atom attached to the chlorine (C-1) is a potential site
for nucleophilic aromatic substitution, although this reaction may require harsh conditions or
activation by other substituents.

o Reactions of the Seven-Membered Ring: The electron-deficient seven-membered ring is less
reactive towards electrophiles but can undergo nucleophilic attack, particularly at the 4- and
8-positions.

Biological Activity and Toxicology

Specific biological activity and toxicology data for 1-Chloroazulene are not available. However,
the biological properties of the broader class of azulene derivatives provide some insights.

» General Biological Activities of Azulenes: Many azulene derivatives exhibit a range of
biological activities, including anti-inflammatory, anti-ulcer, antibacterial, and antioxidant
properties. Some have been investigated for their potential in cancer therapy. The
introduction of different functional groups can significantly modulate these activities.
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o Potential Influence of the Chloro Substituent: The presence of a chlorine atom can impact a
molecule's biological activity in several ways. It can increase lipophilicity, potentially
enhancing membrane permeability and bioavailability. However, it can also introduce toxicity.
Halogenated aromatic compounds can sometimes be metabolized to reactive intermediates.

» Toxicology: Without specific data, the toxicological profile of 1-Chloroazulene is unknown.
As with any halogenated aromatic compound, it should be handled with care, assuming
potential for skin and eye irritation and systemic toxicity until proven otherwise.

Disclaimer: This guide has been compiled from the best available public information. The lack
of specific experimental data for 1-Chloroazulene necessitates a degree of extrapolation from
related compounds. Researchers should independently verify any critical data and exercise
appropriate caution when handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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